molecular formula C17H27N3O3 B2906842 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2309232-53-7

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2906842
CAS No.: 2309232-53-7
M. Wt: 321.421
InChI Key: SJAOMTRQIZWLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of isoxazoles and diazepanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of a suitable diamine with a dihalide.

    Coupling of the Two Rings: The final step involves coupling the isoxazole and diazepane rings through a suitable linker, such as a propanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the diazepane ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone linker.

    Substitution: Substitution reactions could occur at various positions on the isoxazole or diazepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring could lead to the formation of a nitro compound, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biology, the compound could be studied for its potential biological activities. Isoxazole and diazepane derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. Its unique structure could make it a promising candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure could make it a valuable component in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it could act by inhibiting the synthesis of bacterial cell walls or by disrupting bacterial membranes. If the compound exhibits anticancer activity, it could act by inducing apoptosis in cancer cells or by inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-ol: This compound is similar in structure but has an alcohol group instead of a carbonyl group.

    3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-amine: This compound is similar in structure but has an amine group instead of a carbonyl group.

Uniqueness

The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one lies in its combination of the isoxazole and diazepane rings with a propanone linker. This unique structure could confer unique biological activities and make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13-16(14(2)23-18-13)4-5-17(21)20-8-3-7-19(9-10-20)15-6-11-22-12-15/h15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAOMTRQIZWLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.